molecular formula C11H10N2O2 B2711393 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid CAS No. 1251101-59-3

3-methyl-4-(1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2711393
CAS No.: 1251101-59-3
M. Wt: 202.213
InChI Key: BUQAHTXZCXPYMW-UHFFFAOYSA-N
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Description

3-methyl-4-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a pyrazole ring and a methyl group. It is commonly used in various chemical and biological research applications due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired product . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like dimethylformamide.

Chemical Reactions Analysis

3-methyl-4-(1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-methyl-4-(1H-pyrazol-1-yl)benzoic acid is widely used in scientific research due to its versatile reactivity and structural properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

3-methyl-4-(1H-pyrazol-1-yl)benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-methyl-4-pyrazol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-9(11(14)15)3-4-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQAHTXZCXPYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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